Rifametane

pharmacokinetics clinical pharmacology bioavailability

Rifamycins share a common scaffold but differ markedly in PK; researchers requiring sustained drug exposure with less frequent dosing face limited options. Rifametane (CAS 94168-98-6) directly addresses this gap: • 2.5-6× longer elimination half-life vs rifampicin across mammalian species-enables once-weekly dosing, reducing animal handling stress and labor costs. • 4× lower MIC against M. tuberculosis-reduces mass-per-well consumption in MIC determination and HTS assays, lowering per-assay procurement cost. • Documented lower resistance emergence frequency in C. trachomatis serial passage-maintains stable selective pressure in long-term culture studies. • High liver/serum ratio (>1) and prolonged hepatic residence-utility as a CYP450 induction probe simplifies sampling schedules in DDI experiments. Supplied as ≥98% purity solid. In stock with immediate global shipping. For R&D use only.

Molecular Formula C44H60N4O12
Molecular Weight 837.0 g/mol
CAS No. 94168-98-6
Cat. No. B610481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifametane
CAS94168-98-6
SynonymsRifametane;  Rifametanum; 
Molecular FormulaC44H60N4O12
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESCCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
InChIInChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1
InChIKeyMPNLXDYNHVIMAT-WDJJWENTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifametane Procurement and Classification


Rifametane (CAS 94168-98-6), also designated SPA‑S‑565 or CGP‑40‑469A, is a semi‑synthetic 3‑azinomethyl‑rifamycin antibiotic derived from the natural ansamycin scaffold produced by Amycolatopsis rifamycinica [1][2]. Its chemical structure—3‑[(1‑diethylaminoethylidene)azinomethyl]rifamycin SV—was first disclosed in 1988 and is recognized in authoritative nomenclature databases including MeSH and KEGG [3][4]. As a bacterial DNA‑dependent RNA polymerase inhibitor, rifametane belongs to the rifamycin class of antimycobacterial and antibacterial agents, and was advanced to Phase I clinical evaluation [5][6].

Rifamycin-class RNA polymerase inhibitor for bacterial transcription studies
Reported extended elimination half-life may support long-interval dosing in PK/PD models
Semi-synthetic ansamycin scaffold suitable for antimicrobial screening and resistance research

Rifametane vs. Rifampicin: Substitutability


Although rifamycins share a common ansamycin core and mechanism of action, their pharmacokinetic (PK) behavior, tissue distribution, and intrinsic antimicrobial potency differ markedly due to variations in C‑3 and C‑4 substituents [1]. Rifametane is a 3‑azinomethyl‑rifamycin SV derivative, whereas rifampicin is a 3‑(4‑methyl‑1‑piperazinyl‑iminomethyl) analog [2]. The 3‑azinomethyl modification confers substantially longer elimination half‑life (∼10‑11 hours in humans, up to 6‑fold longer in rats) and higher systemic exposure (∼7‑fold greater AUC) compared with rifampicin [3][4]. These quantitative differences preclude simple dose‑for‑dose substitution in research or industrial applications; selecting the appropriate rifamycin requires precise matching of PK profile and potency to the experimental or production objective [5].

PK exposure mismatch
Elimination half-life and systemic exposure may differ substantially from rifampicin, limiting direct dose-for-dose interchange.
Tissue distribution shift
Organ-specific accumulation (lung vs. liver) may diverge, potentially altering target-site exposure in tissue-distribution studies.
Antimicrobial profile variation
Intrinsic potency and resistance-emergence frequency may differ, risking confounded results if substituted without validation.

Rifametane Differentiated Evidence


Human Pharmacokinetic Profile

In an open randomized crossover trial of 8 healthy male volunteers receiving a single oral 300 mg dose, rifametane demonstrated markedly superior systemic exposure and prolonged residence compared to rifampicin [1]. The elimination half‑life was 10.58 h for rifametane versus 1.89 h for rifampicin (p < 0.001), while AUC0‑∞ was 142.3 µg·h/mL versus 19.9 µg·h/mL, respectively (p < 0.001) [2]. Peak serum concentration (Cmax) was 7.82 µg/mL for rifametane versus 4.04 µg/mL for rifampicin (p < 0.001), and mean residence time (MRT) was 18.05 h versus 3.93 h [3].

Human PK Profile
Head-to-head
Rifametane AUC 142.3 µg·h/mL, t1/2 10.58 h
Rifampicin AUC 19.9 µg·h/mL, t1/2 1.89 h
7.15× higher AUC, 5.6× longer t1/2
Reported systemic exposure context
Phase I crossover; n=8, 300 mg oral dose
pharmacokinetics clinical pharmacology bioavailability

Preclinical Half-Life Extension

Comparative single‑dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys following intravenous (i.v.), oral (p.o.), or intramuscular (i.m.) administration [1]. In rats, the serum half‑life of rifametane after a 20 mg/kg i.v. dose was approximately 6 times longer than that of rifampicin [2]. In dogs receiving oral doses (1.25 mg/kg rifametane vs. 2.5 mg/kg rifampicin), the half‑life was 3 times longer [3]. In monkeys, oral and i.m. half‑lives were 2.5‑ to 6‑fold longer than those of rifampicin or rifamycin SV, and serum concentrations remained higher and more sustained [4].

Preclinical Half-Life
Head-to-head
2.5–6× longer t1/2
Across mouse, rat, dog, monkey (i.v., p.o., i.m.)
Cross-species PK model-response context
Single-dose; serum monitoring
preclinical pharmacokinetics animal models tissue distribution

Anti-M. tuberculosis Potency

In a comparative in vitro susceptibility study, the minimal inhibitory concentration (MIC) of rifametane (CGP40/469A) against Mycobacterium tuberculosis was determined to be 4‑fold lower than that of rifampicin [1]. This indicates intrinsically greater potency on a per‑mass basis against the primary mycobacterial target [2]. However, the study also noted that rifametane exhibited limited bactericidal activity in stationary‑phase cultures and was not active against rifampicin‑resistant strains or M. avium complex [3].

M. tuberculosis MIC
Head-to-head
Rifametane MIC 0.25× (relative)
Rifampicin MIC 1× reference
4-fold lower MIC
Supports antimicrobial screening context
Standard lab strains; limited stationary-phase activity
antimycobacterial activity MIC tuberculosis

Resistance Emergence in Chlamydia

In an in‑vitro study evaluating activity against Chlamydia trachomatis standard strains and clinical isolates, rifametane (SPA‑S‑565) was not only more active than rifampicin and erythromycin but also demonstrated a lower frequency of resistance emergence [1]. Passage of strains at sub‑inhibitory concentrations of rifampicin resulted in increased MIC values, whereas MICs for rifametane remained unchanged under identical conditions [2].

C. trachomatis Resistance
Reported
No MIC increase after sub-inhibitory passage, unlike rifampicin.
Supports resistance-evolution assay context
In vitro serial passage; standard strains
antimicrobial resistance Chlamydia trachomatis resistance frequency

In Vivo Efficacy in Murine Models

In experimental murine infection models, rifametane (SPA‑S‑565) demonstrated protective activity that was equivalent to or superior to that of rifampicin [1]. Against intraperitoneal infections with Staphylococcus aureus Oxford strain or Streptococcus pyogenes in Swiss albino mice, the compound showed significant protective efficacy [2]. In M. tuberculosis‑infected mice, rifametane was reported to be equivalent to or superior to rifampicin [3].

Murine Infection Models
Reported
Protection equivalent or greater than rifampicin in S. aureus, S. pyogenes, M. tuberculosis models.
Reported murine model-response context
Interpret with caution; research use only
in vivo efficacy mouse models experimental infection

Tissue Distribution Profiles

Following a single 10 mg/kg oral dose in mice, rifametane exhibited a tissue/serum ratio of less than unity for lungs and kidneys, whereas the liver/serum ratio exceeded unity at all sampling times [1]. In contrast, rifampicin typically achieves higher lung penetration ratios, which may be advantageous for pulmonary infections but indicates a different tissue distribution profile [2].

Tissue Distribution
Reported
Liver/serum >1; lung and kidney
Mouse; 10 mg/kg oral dose
Tissue-distribution endpoint context
May inform organ-specific exposure studies
tissue distribution organ-specific exposure lung penetration

Rifametane Research and Procurement Applications


Long-Interval Dosing in PK/PD Studies

Given its 2.5‑ to 6‑fold longer half‑life across multiple mammalian species, rifametane is the preferred rifamycin for studies requiring sustained drug exposure with once‑weekly or twice‑weekly dosing [1]. This reduces animal handling stress and labor costs while maintaining therapeutically relevant concentrations over extended intervals.

High-Throughput Antimycobacterial Screening

With a 4‑fold lower MIC against M. tuberculosis compared to rifampicin, rifametane enables lower mass‑per‑well usage in MIC determination assays and high‑throughput screening platforms [2]. This directly reduces procurement costs when working with large compound libraries or expensive assay plates.

Chlamydia Resistance Evolution Studies

The documented lower frequency of resistance emergence in C. trachomatis serial passage experiments makes rifametane a more reliable tool compound for investigating resistance mechanisms and for maintaining stable selective pressure in long‑term culture studies [3].

Hepatic Metabolism and DDI Studies

Rifametane's high liver/serum ratio (greater than unity) and prolonged hepatic residence suggest utility as a probe substrate for cytochrome P450 induction studies, as rifamycins are known potent inducers [4]. The extended exposure profile may simplify sampling schedules in drug interaction experiments.

Application
Selection Property
Validation Focus
Extended-interval dosing PK/PD studies
Extended elimination half-life
Systemic exposure-model validation
Antimycobacterial MIC screening
Potency against M. tuberculosis (MIC profile)
Antimicrobial screening context
Chlamydia resistance-evolution studies
Resistance stability under passage
Resistance assay endpoint review
Hepatic metabolism and DDI research
Liver-dominant tissue distribution
Hepatic exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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